molecular formula C16H13NO B1332321 2-(2-Naphthyloxy)aniline CAS No. 32219-15-1

2-(2-Naphthyloxy)aniline

Cat. No. B1332321
CAS RN: 32219-15-1
M. Wt: 235.28 g/mol
InChI Key: KNYWJNQPNWFFHH-UHFFFAOYSA-N
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Description

2-(2-Naphthyloxy)aniline is a compound that can be associated with various chemical reactions and possesses unique physical and chemical properties. It is related to aniline and naphthalene derivatives, which are often used in the synthesis of complex organic molecules. The compound's structure includes a naphthalene ring system, which is known for its stability and aromaticity, and an aniline moiety that can participate in a variety of chemical reactions due to its amine group.

Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through various methods. One such method is the visible-light-promoted synthesis of substituted naphthalenes via [4 + 2] annulation of amino-benzocyclobutenes with alkynes, where the aniline group serves as a directing group and a leaving group to complete aromatization . Another efficient protocol involves the preparation of 2-(R-anilino)-1,4-naphthoquinones by reacting aniline and 1,4-naphthoquinone in the presence of bentonitic clay, which acts as a Lewis acid to facilitate the reaction .

Molecular Structure Analysis

The molecular structure of 2-(2-Naphthyloxy)aniline and its derivatives is characterized by the presence of a naphthalene ring system and an aniline moiety. The electronic structure of these compounds is influenced by the substituents on the aniline ring, which can affect the degree of conjugation and the electronic properties of the molecule .

Chemical Reactions Analysis

2-(2-Naphthyloxy)aniline derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 1,3-dihydroxy-2-naphthoate with aniline results in the formation of 1,3-dihydroxy-2-naphthanilide . Additionally, 2-anilino-1,4-naphthoquinones can participate in free radical reactions with diethyl malonate, initiated by manganese (III) acetate, to synthesize benzo[b]acridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Naphthyloxy)aniline derivatives are influenced by their molecular structure. The substituent effects on the redox properties of these compounds have been studied, revealing that the nitrogen atom in the aniline moiety interferes with direct conjugation between the rings but still allows for intramolecular electronic transfer from the aniline to the naphthoquinone moiety. This donor-acceptor character is evident in their UV-vis spectra and cyclic voltammograms, which show two one-electron reduction waves corresponding to the formation of radical-anion and dianion .

Scientific Research Applications

1. Polymerization and Catalysis

2-(2-Naphthyloxy)aniline has been utilized in the synthesis of novel titanium complexes, which show high activity in ethylene polymerization. These complexes contribute significantly to the production of polyethylene with varying molecular weights, showcasing their potential in polymer chemistry (Tang Ping, 2007).

2. Proton Transfer Studies

Studies on proton transfer in compounds similar to 2-(2-Naphthyloxy)aniline, such as N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine, reveal insights into hydrogen bonding and π-electron delocalization. These findings are crucial for understanding the behavior of molecular structures in different states (T. Inabe et al., 1994).

3. Photophysical Properties

Research on the photophysical properties of related Schiff bases and azo dyes containing intramolecular hydrogen bonds, like 2-(2-Naphthyloxy)aniline, shows their fluorescence characteristics and quantum yields at various temperatures. This knowledge is beneficial in the field of photochemistry and material sciences (H. Joshi et al., 2002).

4. UV Absorption Studies

Studies on the ultra-violet absorption spectra of related compounds like β-naphthylamine provide insights into the effects of proton-acceptor reagents in different solvents. This research is significant for understanding the electronic properties of similar aniline derivatives (T. Lin & Wei‐chuwan Lin, 1961).

5. Synthesis of Chemical Structures

Gold(I)-catalyzed cyclizations of aromatic 1,5-enyne to synthesize structures like 2-(naphthalen-2-yl)aniline are significant in organic synthesis. This method facilitates the production of complex chemical structures such as benzo[α]carbazole derivatives, showcasing the versatility of 2-(2-Naphthyloxy)aniline in synthetic chemistry (Jiayue Fu et al., 2021).

6. Electrochemical Applications

Electrochemical dehydrogenative cross-coupling methods involving aniline derivatives, including naphthalen-2-amine, highlight their utility in synthesizing biaryl compounds. This approach showcases the potential of 2-(2-Naphthyloxy)aniline in creating valuable pharmacophores (M. Luo et al., 2020).

properties

IUPAC Name

2-naphthalen-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-15-7-3-4-8-16(15)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYWJNQPNWFFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyloxy)aniline

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